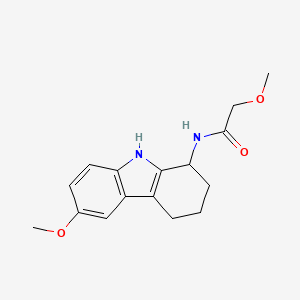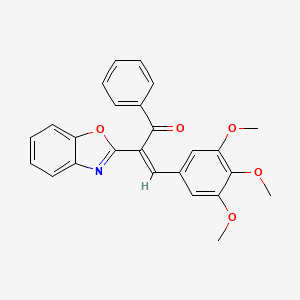![molecular formula C24H27N5O5S B12163522 4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B12163522.png)
4-{(Z)-[2-({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}-2,6-dimethoxyphenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate is a synthetic organic compound. It features a triazole ring, a sulfanyl group, and an acetate ester, making it a molecule of interest in various fields of chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate typically involves multi-step organic reactions. A common route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the sulfanyl group: This step may involve the reaction of the triazole intermediate with a thiol compound.
Acetylation: The sulfanyl-triazole intermediate can be acetylated using acetic anhydride or acetyl chloride.
Final esterification: The compound is then esterified with 2,6-dimethoxyphenol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:
Use of continuous flow reactors: to enhance reaction efficiency.
Optimization of solvent systems: to improve solubility and reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole ring or the acetate ester, potentially yielding alcohols or amines.
Substitution: Nucleophilic substitution reactions may occur at the acetate ester, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and sulfones: from oxidation.
Alcohols and amines: from reduction.
Various esters and amides: from substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly those involving transition metals.
Material Science: Its unique structure could be explored for the development of new materials with specific properties.
Biology and Medicine
Biochemistry: The compound could be used as a probe to study enzyme interactions and metabolic pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive triazole moiety.
Polymer Science: Incorporation into polymers to impart specific chemical or physical properties.
作用机制
The mechanism of action of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate would depend on its specific application. In a pharmacological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the sulfanyl and acetate groups might influence the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
[4-ethyl-5-(4-methylphenyl)-1,2,4-triazole]: Shares the triazole core structure.
[2,6-dimethoxyphenyl acetate]: Contains the same ester functional group.
[Sulfanyl-acetyl derivatives]: Similar sulfanyl and acetyl functionalities.
Uniqueness
The uniqueness of [4-[(E)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its individual components or simpler analogs.
属性
分子式 |
C24H27N5O5S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC 名称 |
[4-[(Z)-[[2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C24H27N5O5S/c1-6-29-23(18-9-7-15(2)8-10-18)27-28-24(29)35-14-21(31)26-25-13-17-11-19(32-4)22(34-16(3)30)20(12-17)33-5/h7-13H,6,14H2,1-5H3,(H,26,31)/b25-13- |
InChI 键 |
QNPHQRLSTHSOHI-MXAYSNPKSA-N |
手性 SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C\C2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)C |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-dimethyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B12163458.png)
![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)

![N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)
![2-{[benzyl(methyl)amino]methyl}-7,8-dimethoxyphthalazin-1(2H)-one](/img/structure/B12163496.png)
![2-[2-(2,4,6-Trichlorophenyl)hydrazin-1-ylidene]cyclohexane-1,3-dione](/img/structure/B12163497.png)

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B12163503.png)
![1-(4-ethoxyphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12163506.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163511.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B12163524.png)
